molecular formula C9H7IO2 B009726 6-Iodochroman-4-one CAS No. 101714-35-6

6-Iodochroman-4-one

Número de catálogo B009726
Número CAS: 101714-35-6
Peso molecular: 274.05 g/mol
Clave InChI: SDUOLEARZNZVAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of compounds related to 6-Iodochroman-4-one involves various strategies, including the transformation of precursors through diazotization and treatment with aqueous KI to introduce the iodine moiety. An efficient synthesis method starting from 6-amino-2,2-dimethylchroman-4-one has been reported, showcasing the versatility in generating iodochroman derivatives (Kamat, Asolkar, & Kirtany, 2013).

Molecular Structure Analysis

The molecular structure of 6-Iodochroman-4-one derivatives and related compounds reveals significant insights into their reactivity and potential applications. For instance, the structural determination of iodobismuthates and iodoplumbates through X-ray diffraction and other spectroscopic methods highlights the importance of the iodine moiety in defining the electronic and geometric characteristics of these compounds (Wu, Wu, & Chen, 2009).

Chemical Reactions and Properties

Chemical reactions involving 6-Iodochroman-4-one are diverse, including its reactivity towards nitrogen nucleophiles to afford a variety of quinazolinone derivatives and related systems with potential antimicrobial activities. The iodine atom plays a crucial role in facilitating these transformations, making 6-Iodochroman-4-one a valuable intermediate in synthetic organic chemistry (Eissa, Hebash, Riya, & Ramadan, 2013).

Aplicaciones Científicas De Investigación

  • Antileishmanial Effects

    • In search of better therapeutic alternatives to treat cutaneous leishmaniasis (CL), a study aimed to obtain and evaluate the efficacy and toxicity of new chroman-4-one hydrazones derivatives .
    • The compounds were prepared and characterized, and then transformed into hydrazonas for molecular optimization .
    • Their cytotoxicity was tested in different cell types using an in vitro MTT assay and the efficacy was evaluated using an in vitro macrophage intracellular amastigotes of Leishmania (Viannia) panamensis and L. (V) braziliensis by flow cytometry .
    • The therapeutic effect of two formulations of chroman-4-one hydrazones on the CL induced by L. (V) braziliensis in golden hamsters was determined according to the size of lesions after treatment .
    • The compound 4 also showed an effect in the inflammatory and fibroblast migration processes .
  • Antiparasitic Agents

    • Flavonoids have previously been identified as antiparasitic agents and pteridine reductase 1 (PTR1) inhibitors .
    • Three chroman-4-one analogues of previously published chromen-4-one derivatives were synthesized and biologically evaluated against parasitic enzymes (Trypanosoma brucei PTR1–TbPTR1 and Leishmania major–LmPTR1) .
  • Antibacterial and Antifungal Agents

    • Chroman-4-one analogs have shown various biological activities such as antibacterial and antifungal .
    • A more exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent antibacterial and antifungal compounds with maximum efficacy and minimum resistance .
  • Synthetic Compounds

    • Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .
    • It exists in natural compounds as polyphenols and as synthetic compounds like Taxifolin, also known as chromanone or benzo-dihydropyran or benzopyran .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
  • Tumor Necrosis Factor-α (TNF-α) Inhibitors

    • Natural and synthetic chromanone analogs show various biological activities such as tumor necrosis factor-α (TNF-α) inhibitors .
  • Antivascular Agents

    • Chroman-4-one analogs have shown various biological activities such as antivascular .
    • More exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent antivascular compounds with maximum efficacy and minimum resistance .
  • Antidiabetic Agents

    • Chroman-4-one analogs have shown various biological activities such as antidiabetic .
    • More exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent antidiabetic compounds with maximum efficacy and minimum resistance .
  • Antioxidant Agents

    • Chroman-4-one analogs have shown various biological activities such as antioxidant .
    • More exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent antioxidant compounds with maximum efficacy and minimum resistance .
  • Antiviral Agents

    • Chroman-4-one analogs have shown various biological activities such as antiviral .
    • More exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent antiviral compounds with maximum efficacy and minimum resistance .
  • Insecticidal Agents

    • Chroman-4-one analogs have shown various biological activities such as insecticidal .
    • More exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent insecticidal compounds with maximum efficacy and minimum resistance .
  • Spasmolytic Agents

    • Chroman-4-one analogs have shown various biological activities such as spasmolytic .
    • More exhaustive approach for the chromanone scaffold may lead medical chemists to synthesize more potent spasmolytic compounds with maximum efficacy and minimum resistance .

Safety And Hazards

According to its Safety Data Sheet, 6-Iodochroman-4-one is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Direcciones Futuras

The chroman-4-one framework, which includes 6-Iodochroman-4-one, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Future research could focus on improving the methodologies of synthesizing 4-chromanone-derived compounds and exploring their potential biological and pharmaceutical applications .

Propiedades

IUPAC Name

6-iodo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOLEARZNZVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393842
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodochroman-4-one

CAS RN

101714-35-6
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a CH2Cl2 (300 ml) suspension of 6-iodo-4-chromanol (15 g, 54.3 mmol) and 30 g of silica gel, at r.t., was added PCC (15.2 g, 70.6 mmol) as a solid. The mixture was stirred at r.t. for 3 h at which time TLC (20% EtOAc/hexanes) indicated complete reaction. The reaction mixture was filtered through a silica gel plug and the filtrate concentrated in vacuo to yield 14.9 g (95%) of 6-iodo-2,3-dihydro-4H-chromen-4-one as a white solid consistent with the literature report (Synthesis 1997, 23–25). HRMS (ESI+) calcd for C9H7IO2 m/z 273.9492; found 273.9500.
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodochroman-4-one
Reactant of Route 2
6-Iodochroman-4-one
Reactant of Route 3
6-Iodochroman-4-one
Reactant of Route 4
6-Iodochroman-4-one
Reactant of Route 5
6-Iodochroman-4-one
Reactant of Route 6
6-Iodochroman-4-one

Citations

For This Compound
5
Citations
XM Cheng, M Chen, ZT Huang, QY Zheng - Synthesis, 2012 - thieme-connect.com
… (E)-3-Benzylidene-6-iodochroman-4-one (1d) The title compound was prepared from 6-iodochroman-4-one (932 mg, 3.4 mmol) and benzaldehyde (383 mg, 3.6 mmol) according to the …
Number of citations: 2 www.thieme-connect.com
A Goosen, CW McCleland - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Electron-donating substituents have been shown to promote intramolecular cyclisation of 2-phenoxyethanols to form Ar1-5 and Ar2-6 cyclisation products. The meta-iodo-substituent …
Number of citations: 3 pubs.rsc.org
Q Sun, H Li, X Chen, J Hao, H Deng, H Jiang - Molecules, 2023 - mdpi.com
A convenient silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed. Experimental studies disclosed that the addition of …
Number of citations: 7 www.mdpi.com
ZE Dong - 2008 - search.proquest.com
… In each of these cases, the total synthesis would have to be realized via the common 6-Iodochroman-4-one(ol) fragment 82 or 96 as one of the key intermediates. …
Number of citations: 0 search.proquest.com
AM Bender - pdffox.com
… (206) 6-iodochroman-4-one To a dry flask was added finely ground 4Å molecular sieves (1.5 g). Compound 205 (0.70 g, 2.5 mmol) was dissolved in anhydrous DCM (15 mL) and …
Number of citations: 0 pdffox.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.